molecular formula C12H14O4 B8648770 Methyl 4-(2-carboxyethyl)-3-methylbenzoate

Methyl 4-(2-carboxyethyl)-3-methylbenzoate

Cat. No. B8648770
M. Wt: 222.24 g/mol
InChI Key: ZVSJTXJNNKGWRU-UHFFFAOYSA-N
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Patent
US08202858B2

Procedure details

Trifluoroacetic acid (40 ml) was added slowly to a stirred solution of 4-(2-tert-butoxycarbonyl-ethyl)-3-methyl-benzoic acid methyl ester from Example E30.2 (4.9 g, 17.6 mmol) in dichloromethane (80 ml) at room temperature. The mixture was stirred for 2 h then concentrated in vacuo and azeotroped with dichloromethane. The residue was recrystallised in EtOAc to yield the title compound (2.77 g, 71%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
4-(2-tert-butoxycarbonyl-ethyl)-3-methyl-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][O:9][C:10](=[O:27])[C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][C:19]([O:21]C(C)(C)C)=[O:20])=[C:13]([CH3:26])[CH:12]=1>ClCCl>[CH3:8][O:9][C:10](=[O:27])[C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[C:13]([CH3:26])[CH:12]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
4-(2-tert-butoxycarbonyl-ethyl)-3-methyl-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)CCC(=O)OC(C)(C)C)C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with dichloromethane
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised in EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)CCC(=O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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